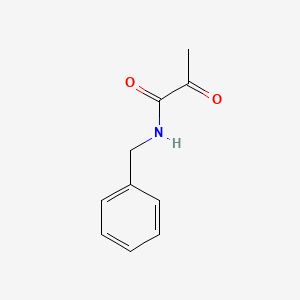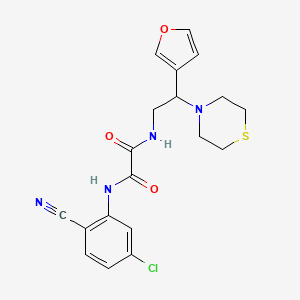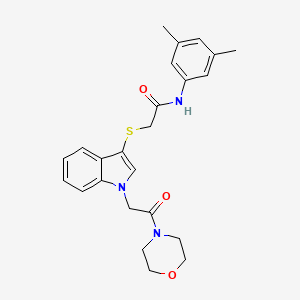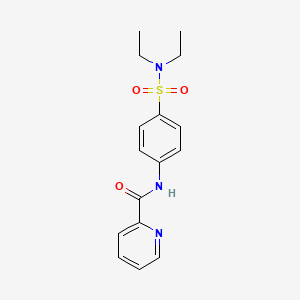
N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide, also known as DASPMI, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit several interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide involves the binding of the compound to zinc ions. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been found to have a high affinity for zinc ions, and it can be used to selectively detect zinc ions in biological systems. The binding of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide to zinc ions results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been found to exhibit several interesting biochemical and physiological effects. The compound has been shown to be non-toxic to cells, and it can be used for long-term imaging of intracellular zinc ions. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has also been found to be cell-permeable, which allows it to be used for imaging of zinc ions in live cells and tissues.
実験室実験の利点と制限
One of the major advantages of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is its high selectivity for zinc ions. This property makes it an ideal probe for imaging intracellular zinc ions, which play an important role in several biological processes. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is also non-toxic to cells, which allows it to be used for long-term imaging experiments. However, one of the limitations of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide. One of the most promising areas of research is the development of new fluorescent probes based on the structure of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide. These probes could be used for imaging other metal ions in biological systems, such as calcium and magnesium ions. Another area of research is the optimization of the synthesis method for N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide, which could lead to higher yields and improved purity of the compound. Finally, the application of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide in the study of zinc ion signaling pathways in cells and tissues could provide new insights into the role of zinc ions in biological processes.
合成法
The synthesis of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide involves the reaction of 4-aminophenylpicolinamide with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently converted to the final product through acidification and filtration. The purity and yield of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been studied for its potential applications in several areas of scientific research. One of the most promising applications of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is in the field of fluorescence microscopy. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been found to exhibit strong fluorescence properties, and it can be used as a fluorescent probe for imaging intracellular zinc ions. This property of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been utilized for the detection of zinc ions in live cells and tissues.
特性
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)14-10-8-13(9-11-14)18-16(20)15-7-5-6-12-17-15/h5-12H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVFUHYXUGKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2568054.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2568058.png)
![Methyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2568059.png)

![1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568062.png)
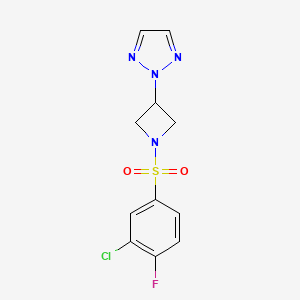
![2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2568064.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2568068.png)
